7alpha,25-Dihydroxycholesterol - 64907-22-8

7alpha,25-Dihydroxycholesterol

Catalog Number: EVT-257313
CAS Number: 64907-22-8
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7α,25-Dihydroxycholesterol (7α,25-DHC) is an oxysterol, a class of oxidized derivatives of cholesterol. It acts as a potent and selective agonist for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). [, ] This receptor-ligand pair plays a crucial role in regulating immune cell migration and positioning within lymphoid tissues. [] 7α,25-DHC is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1), an oxysterol-7α-hydroxylase. [, ] This biosynthetic pathway is particularly active under inflammatory conditions in various cell types. []

Synthesis Analysis
  • Synthesis from 25-Hydroxycholesterol: 7α,25-DHC can be synthesized from 25-hydroxycholesterol through 7α-hydroxylation by the enzyme CYP7B1. [, ] This enzymatic conversion is often studied in vitro using microsomal preparations or recombinant enzyme systems. [, ]

  • Synthesis of Related Compounds: Various research groups have synthesized related compounds, such as 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol and its stereoisomers, to study the stereochemistry and biosynthesis of bile alcohols. [] Other examples include the synthesis of 5β-cholestane-3α,7α,24-triol (24R and 24S) and 5β-cholestane-3α,7α,26-triol (25R and 25S) from 5β-cholestane-3α,7α,25-triol. [] These syntheses typically involve multiple steps and utilize various chemical reactions like dehydration, hydroboration, oxidation, and Grignard reactions. [, ]

Chemical Reactions Analysis
  • 7α-Hydroxylation: The synthesis of 7α,25-DHC involves the 7α-hydroxylation of 25-hydroxycholesterol, a reaction catalyzed by the enzyme CYP7B1. [, ]

  • Oxidation: 7α,25-DHC can be further oxidized to 7α,25-dihydroxy-4-cholesten-3-one. [, ] This reaction is part of the metabolic pathway of oxysterols in the thymus and is suggested to play a role in regulating the immunosuppressive effects of oxysterols. []

  • Sulfation: In the lungs, 7α,25-DHC can be metabolized into 25-hydroxycholesterol-3-sulfate. [] This sulfation reaction might modulate the biological activity of 7α,25-DHC and contribute to its diverse effects on lung inflammation. []

Mechanism of Action

7α,25-DHC exerts its biological effects primarily through binding and activating the G protein-coupled receptor GPR183 (EBI2). [, ] This interaction triggers downstream signaling pathways, ultimately influencing various cellular processes:

  • Immune Cell Migration: Activation of GPR183 by 7α,25-DHC regulates the migration of immune cells, including B cells, T cells, dendritic cells, and macrophages. [, ] This chemotactic activity is crucial for the proper positioning of immune cells within lymphoid tissues and influences immune responses. [, ]

  • Regulation of Apoptosis: 7α-hydroxylated metabolites of oxysterols, including 7α,25-DHC, have been shown to lack the ability to induce apoptosis in thymocytes, unlike their parent compounds. [] This suggests that 7α-hydroxylation might serve as a regulatory mechanism to protect developing thymocytes from the toxic effects of certain oxysterols. []

Applications
  • Immunology Research: 7α,25-DHC is a valuable tool for studying immune cell trafficking and function. Its ability to activate GPR183 allows researchers to investigate the role of this receptor in immune responses, including B cell positioning in germinal centers and T cell migration in lymphoid organs. [, ]

  • Inflammation and Autoimmune Disease Research: Given its complex roles in modulating inflammatory responses, 7α,25-DHC is being investigated in the context of various inflammatory and autoimmune diseases. [, , ] For instance, its elevated levels in systemic lupus erythematosus (SLE) patients and its ability to regulate interferon responses suggest a potential role in SLE pathogenesis. [] Similarly, its contrasting effects on lung inflammation depending on the inflammatory trigger highlight its potential as a therapeutic target for specific inflammatory lung diseases. []

  • Metabolic Disease Research: Some studies suggest a potential role for 7α,25-DHC in metabolic diseases. For example, it has been shown to suppress hepatocellular steatosis, a hallmark of nonalcoholic fatty liver disease, through GPR183 activation. [, ] This finding raises the possibility of targeting the 7α,25-DHC-GPR183 axis for therapeutic interventions in metabolic liver diseases.

  • Neuropathic Pain Research: 7α,25-DHC and its receptor GPR183 have been implicated in the development of neuropathic pain. [, , , , , ] Intrathecal injections of 7α,25-DHC have been shown to induce behavioral hypersensitivity in mice, an effect mediated by GPR183. [, , , , , ] Further research in this area could lead to the development of novel analgesics targeting the GPR183 signaling pathway.

Future Directions
  • Further Characterization of GPR183 Signaling: While the role of GPR183 in immune cell migration is well-established, more research is needed to fully elucidate the downstream signaling pathways activated by 7α,25-DHC. [, , ] Understanding these pathways in detail is crucial for developing targeted therapies.

  • Therapeutic Targeting of 7α,25-DHC-GPR183 Axis: The involvement of 7α,25-DHC and GPR183 in various diseases makes this receptor-ligand pair an attractive target for therapeutic intervention. [, ] Future research should focus on developing selective and potent GPR183 modulators (agonists or antagonists) and evaluating their therapeutic efficacy in preclinical models of relevant diseases.

  • Investigating the Role of 7α,25-DHC in Different Disease Contexts: Given its multifaceted roles in inflammation, immunity, and metabolism, further research is warranted to unravel the specific contributions of 7α,25-DHC to different disease processes. [, ] This knowledge will be crucial for identifying patient populations who might benefit from therapies targeting the 7α,25-DHC-GPR183 axis.

25-Hydroxycholesterol

Compound Description: 25-Hydroxycholesterol is an oxysterol known for its immunosuppressive effects. It acts as a precursor to 7α,25-dihydroxycholesterol, undergoing 7α-hydroxylation by enzymes like cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B member 1 (CYP7B1). This metabolic pathway is particularly relevant in the thymus, where it potentially protects developing thymocytes from the toxic effects of oxysterols. [, , , ] Research also suggests its role in regulating cholesterol production in human fibroblasts, with potential implications for tumor cells with impaired sterol metabolism. [] 25-Hydroxycholesterol exhibits antiviral properties and is studied in the context of SARS-CoV-2. []

Relevance: 25-Hydroxycholesterol is a direct precursor of 7α,25-dihydroxycholesterol, differing only by the presence of a hydroxyl group at the 7α position in the latter. [, ] This structural similarity underpins their shared metabolic pathway and overlapping biological activities, particularly in immune regulation.

7α-Hydroxycholesterol

Compound Description: 7α-Hydroxycholesterol is an oxysterol known to inhibit the activity of oxysterol 7α-hydroxylase (CYP7B), an enzyme involved in bile acid metabolism. [] It serves as a precursor to 7α-hydroxy-4-cholesten-3-one, undergoing further metabolism via 27-hydroxylation and oxidation. []

Relevance: 7α-Hydroxycholesterol shares a similar structure with 7α,25-dihydroxycholesterol, possessing the characteristic 7α-hydroxyl group. [] The key difference lies in the absence of the 25-hydroxyl group in 7α-hydroxycholesterol. Notably, both compounds can act as substrates for CYP7B, highlighting their structural and metabolic relationship.

7β-Hydroxycholesterol

Compound Description: 7β-Hydroxycholesterol is an oxysterol that acts as an inhibitor of oxysterol 7α-hydroxylase (CYP7B). [] It undergoes metabolic transformations, including 27-hydroxylation and subsequent oxidation to C27-acids, and oxidation of the 7β-hydroxyl group. []

Relevance: While structurally similar to 7α,25-dihydroxycholesterol, 7β-hydroxycholesterol differs in the stereochemistry of the hydroxyl group at the 7 position, with the β configuration in this case. [] This difference underscores the stereospecific nature of enzymes like CYP7B, which show different affinities for various oxysterol substrates.

Epicoprostanol

Compound Description: Epicoprostanol is an oxysterol known to inhibit the activity of oxysterol 7α-hydroxylase (CYP7B). []

Relevance: Although not directly involved in the biosynthesis or metabolism of 7α,25-dihydroxycholesterol, epicoprostanol is structurally similar to other oxysterols that interact with CYP7B, suggesting potential shared structural features recognized by this enzyme. []

7α,27-Dihydroxy-4-cholesten-3-one (cytosterone)

Compound Description: 7α,27-Dihydroxy-4-cholesten-3-one, also known as cytosterone, plays a crucial role in regulating cholesterol production in human fibroblasts. [] It acts downstream of 27-hydroxycholesterol, indicating its involvement in the metabolic pathway of this oxysterol. Notably, tumor cells often exhibit an intracellular shortage of 7α,27-dihydroxy-4-cholesten-3-one, potentially contributing to their impaired response to LDL and dysregulated cholesterol production. []

Relevance: 7α,27-Dihydroxy-4-cholesten-3-one and 7α,25-dihydroxycholesterol share a very similar structure, both having a 7α-hydroxy group and a second hydroxyl group in the side chain. [] The difference lies in the position of the second hydroxyl group: at C27 in 7α,27-dihydroxy-4-cholesten-3-one and at C25 in 7α,25-dihydroxycholesterol. This difference highlights the structural diversity of biologically active oxysterols.

7α,25-Dihydroxy-4-cholesten-3-one

Compound Description: This oxysterol is a metabolite of 25-hydroxycholesterol in the thymus and does not induce thymocyte apoptosis, unlike its precursor. []

Relevance: Similar to 7α,27-dihydroxy-4-cholesten-3-one, this compound possesses a 7α-hydroxy group and a keto group at position 3. [] The distinction lies in the presence of the hydroxyl group at C25, mirroring 7α,25-dihydroxycholesterol. This emphasizes the structural variations among oxysterols and their impact on biological activities.

7α,27-Dihydroxycholesterol

Compound Description: This oxysterol is a metabolite of 25-hydroxycholesterol in the thymus and does not induce thymocyte apoptosis, unlike its precursor. []

Relevance: This compound represents a structural intermediate between 7α,25-dihydroxycholesterol and 7α,27-dihydroxy-4-cholesten-3-one, sharing the 7α,27-dihydroxy motif with the latter and lacking the 3-keto group present in the former. []

Palmitic acid

Compound Description: Palmitic acid is a saturated fatty acid identified as a potential biomarker for Inflammatory Bowel Disease (IBD). Plasma levels of palmitic acid were significantly altered in IBD patients compared to control subjects. []

Relevance: Although not structurally similar to 7α,25-dihydroxycholesterol, palmitic acid was identified in the same study as a potential biomarker for IBD, highlighting the complex interplay of different lipid species in this disease. [] This finding suggests that 7α,25-dihydroxycholesterol might be part of a broader lipid dysregulation pattern in IBD.

20-Hydroxyeicosatetraenoic acid (HETE)-d6

Compound Description: This deuterated form of 20-hydroxyeicosatetraenoic acid (20-HETE) was identified as a potential biomarker for IBD, with significant alterations in its plasma levels observed in IBD patients compared to control subjects. []

Relevance: As with palmitic acid, 20-HETE-d6's identification as a potential IBD biomarker underscores the multi-faceted lipid alterations in this disease, suggesting a broader context for the involvement of 7α,25-dihydroxycholesterol. []

(+/-)5,6-Epoxy-eicosatrienoic acid (EpETrE)

Compound Description: Similar to the previous compounds, (+/-)5,6-epoxy-eicosatrienoic acid was identified as a potential IBD biomarker due to significant alterations in its plasma levels observed in IBD patients compared to control subjects. []

Relevance: The identification of (+/-)5,6-epoxy-eicosatrienoic acid as a potential IBD biomarker further emphasizes the complex lipid profile changes in IBD, providing a broader perspective on the potential roles of 7α,25-dihydroxycholesterol in this disease. []

Docosahexaenoic acid (DHA)

Compound Description: Docosahexaenoic acid, an omega-3 fatty acid, was identified as a potential biomarker for IBD. Plasma levels of DHA were significantly different between IBD patients and control subjects. []

Relevance: The identification of DHA as a potential IBD biomarker, alongside 7α,25-dihydroxycholesterol, contributes to the understanding of the complex lipid dysregulation in this disease. []

9-Heptadecylenic acid

Compound Description: This unsaturated fatty acid was identified as a potential biomarker for IBD, with significant differences in its plasma levels observed between IBD patients and control subjects. []

Relevance: The co-identification of 9-heptadecylenic acid with 7α,25-dihydroxycholesterol as a potential IBD biomarker further highlights the intricate lipid alterations in this disease, suggesting a broader lipidomic perspective for understanding its pathogenesis. []

Lactucaxanthin

Compound Description: Lactucaxanthin, a carotenoid pigment, was identified as a potential biomarker for IBD, with significant differences in its plasma levels observed between IBD patients and control subjects. []

Relevance: While structurally unrelated to 7α,25-dihydroxycholesterol, lactucaxanthin's identification as a potential IBD biomarker emphasizes the wide range of metabolic pathways affected in this disease, providing a broader context for the role of 7α,25-dihydroxycholesterol. []

α-Carotene

Compound Description: α-Carotene, a carotenoid with provitamin A activity, was identified as a potential biomarker for IBD. Plasma levels of α-carotene were significantly altered in IBD patients compared to control subjects. []

Relevance: Similar to lactucaxanthin, the identification of α-carotene as a potential IBD biomarker emphasizes the systemic metabolic changes associated with the disease, suggesting that 7α,25-dihydroxycholesterol may be one piece of a larger metabolic puzzle. []

Traumatic acid

Compound Description: Traumatic acid, a monounsaturated dicarboxylic acid involved in wound healing in plants, was identified as a potential biomarker for IBD. Significant differences in its plasma levels were observed between IBD patients and control subjects. []

Relevance: Despite its known role in plants, the identification of traumatic acid as a potential IBD biomarker in humans underscores the complex metabolic interplay between gut health and various metabolic pathways, including those involving 7α,25-dihydroxycholesterol. []

Neoquassin

Compound Description: Neoquassin, a bitter principle found in the wood and bark of the quassia tree, was identified as a potential biomarker for IBD. Plasma levels of neoquassin were significantly different between IBD patients and control subjects. []

Relevance: The identification of neoquassin as a potential IBD biomarker highlights the diverse range of metabolites affected in this disease, further emphasizing the need to consider 7α,25-dihydroxycholesterol within a broader metabolic context. []

Properties

CAS Number

64907-22-8

Product Name

7alpha,25-Dihydroxycholesterol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1

InChI Key

BQMSKLCEWBSPPY-IKVTXIKFSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

7alpha,25-OHC

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.